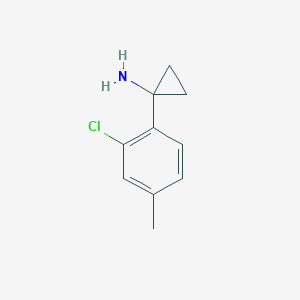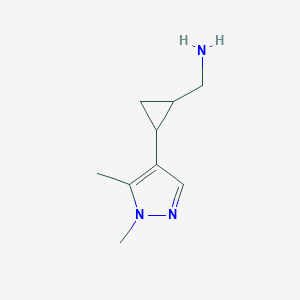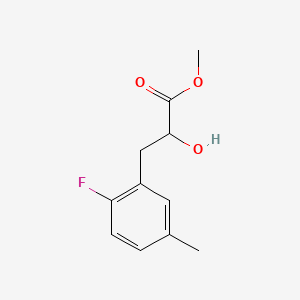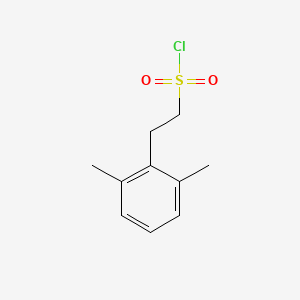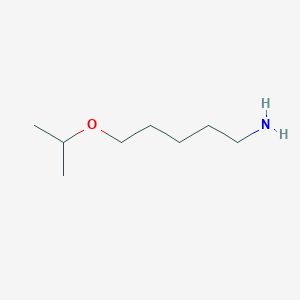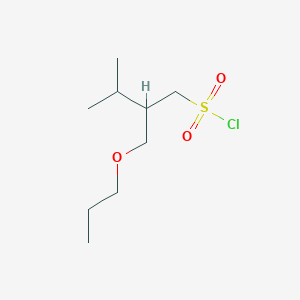
3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride is a chemical compound with a complex molecular structure. It is characterized by a sulfonyl chloride functional group attached to a butane backbone with a methyl group at the 3rd carbon and a propoxymethyl group at the 2nd carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride typically involves multiple steps, starting with the appropriate butane derivative. The process may include:
Alkylation: Introducing the propoxymethyl group to the butane backbone.
Sulfonylation: Adding the sulfonyl chloride group to the desired position on the butane chain.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the sulfonyl chloride group and prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl acid or sulfonic acid derivatives.
Reduction: Reduction of the sulfonyl chloride group to sulfonamide or sulfonic ester.
Substitution: Replacement of the sulfonyl chloride group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Sulfonyl Acids: Resulting from oxidation reactions.
Sulfonamides: Formed through reduction reactions.
Sulfonic Esters: Produced by substitution reactions with alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving sulfonate esters. It may also serve as a probe to investigate biological pathways.
Medicine: The compound's derivatives can be explored for potential pharmaceutical applications, such as developing new drugs or drug delivery systems. Its reactivity with biological molecules makes it a candidate for designing targeted therapies.
Industry: In the industrial sector, this compound can be used in the production of surfactants, detergents, and other chemical products
Mechanism of Action
The mechanism by which 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group acts as a leaving group, allowing nucleophiles to replace it. The molecular targets and pathways involved would vary based on the context of the reaction and the specific reagents used.
Comparison with Similar Compounds
3-Methyl-2-(ethoxymethyl)butane-1-sulfonyl chloride: Similar structure with an ethoxymethyl group instead of propoxymethyl.
2-Methyl-3-(propoxymethyl)butane-1-sulfonyl chloride: Similar structure with the positions of the methyl and propoxymethyl groups swapped.
Uniqueness: 3-Methyl-2-(propoxymethyl)butane-1-sulfonyl chloride is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of the propoxymethyl group provides distinct chemical properties compared to similar compounds.
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
3-methyl-2-(propoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-4-5-13-6-9(8(2)3)7-14(10,11)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
AEXYYUCLILIVRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CS(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


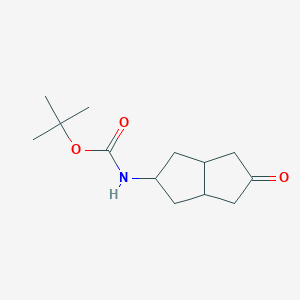
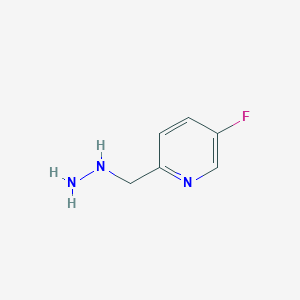
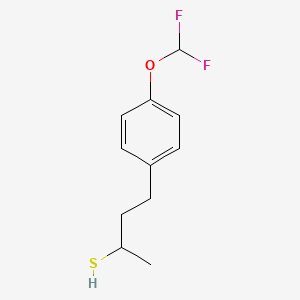
![(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15323747.png)
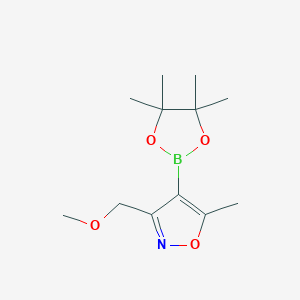
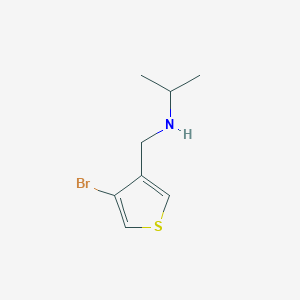
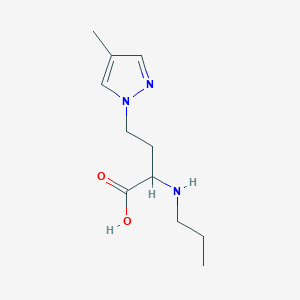
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
